

Application Note: Targeted Quantification of 1-Methoxychrysene in Food & Beverage Matrices

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Compound of Interest

Compound Name: 1-Methoxychrysene

CAS No.: 63020-57-5

Cat. No.: B1355422

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Introduction & Significance

1-Methoxychrysene (1-MeO-Chr) represents a specific class of oxygenated polycyclic aromatic hydrocarbons (oxy-PAHs) that are gaining scrutiny in toxicological safety assessments. Unlike their parent compounds (PAHs) which are routinely monitored under EU and EPA regulations, methoxylated derivatives are emerging contaminants often formed during incomplete combustion, smoking processes, or atmospheric oxidation of PAHs.

Recent toxicological data suggests that methylated and methoxylated PAHs can exhibit higher mutagenic potency than their parent compounds due to specific metabolic activation pathways involving aryl hydrocarbon receptors (AhR). In food matrices, **1-Methoxychrysene** is most likely to be found in smoked meats, grilled seafood, and edible oils where lipophilic contaminants accumulate.

This protocol outlines a high-sensitivity, self-validating workflow for the extraction and quantification of **1-Methoxychrysene** using Modified QuEChERS coupled with GC-MS/MS (Triple Quadrupole).

Analytical Challenges & Strategy

Challenge	Scientific Rationale	Strategic Solution
Isomeric Interference	1-MeO-Chr (MW 258) has multiple isomers (2-, 3-, 4-, 5-, 6-Methoxychrysene) and isobaric interferences from methylated benz[a]anthracenes.	Select-PAH Column: Use a specialized stationary phase (e.g., Agilent Select PAH or Restek Rxi-PAH) optimized for shape selectivity of polyphenyl isomers.
Matrix Suppression	Complex lipid matrices (oils, fatty fish) suppress ionization in the source.	Enhanced Cleanup: Use of EMR-Lipid (Enhanced Matrix Removal) or Z-Sep+ sorbents during dSPE to remove co-extracted lipids without analyte loss.
Fragmentation Stability	The methoxy group is labile; incorrect collision energy can shatter the molecule, reducing sensitivity.	Soft Ionization/Optimized CE: Target the M-15 (loss of methyl) transition as the quantifier to maintain signal integrity.

Experimental Protocol

Reagents & Standards[1][2][3]

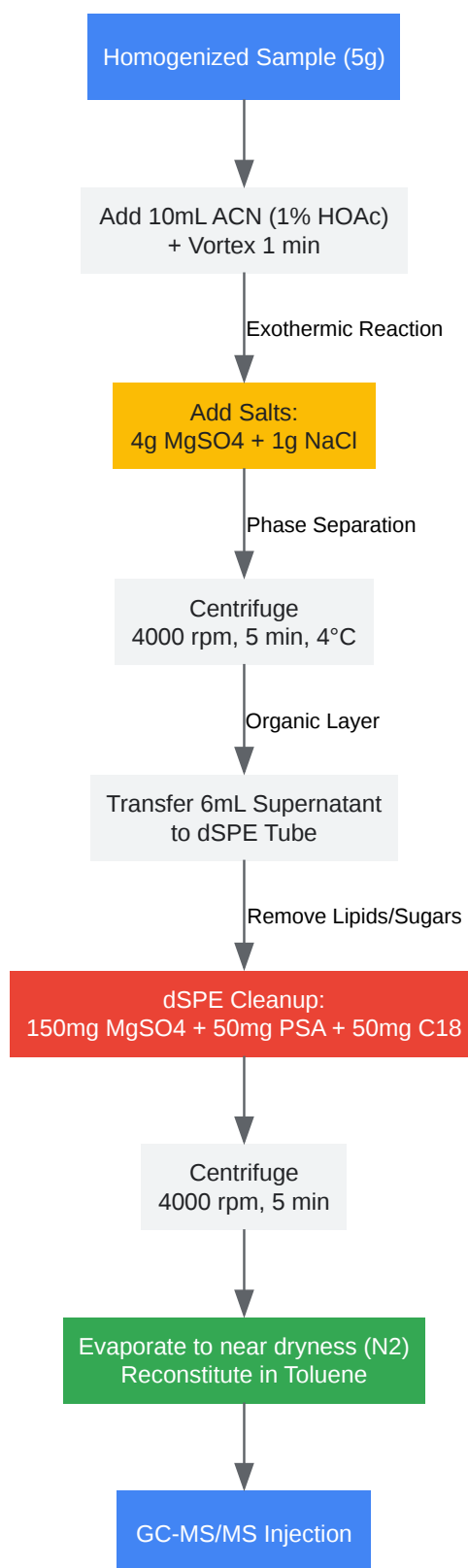
- Target Analyte: **1-Methoxychrysene** (CAS: 63020-68-6, >98% purity).
- Internal Standard (ISTD): Chrysene-d12 (or **1-Methoxychrysene**-d3 if available).
- Extraction Solvent: Acetonitrile (HPLC Grade) acidified with 1% Acetic Acid.
- Partitioning Salts: MgSO₄ (anhydrous), NaCl.
- Cleanup Sorbents: Primary Secondary Amine (PSA), C18-EC (End-capped), Z-Sep+.

Sample Preparation (Solid Matrices: Smoked Meat/Fish)

- Homogenization: Cryogenically mill 100g of sample with dry ice to obtain a fine powder. This prevents analyte degradation due to frictional heat.
- Weighing: Weigh 5.00 g (± 0.01 g) of homogenized sample into a 50 mL FEP centrifuge tube.
- Spiking: Add 50 μ L of ISTD solution (1 μ g/mL in toluene) to all samples. Allow to equilibrate for 15 minutes.

Extraction Workflow (Modified QuEChERS)

The following diagram illustrates the extraction logic designed to maximize recovery of the lipophilic **1-Methoxychrysene** while rejecting polar matrix components.



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Figure 1: Modified QuEChERS workflow optimized for lipophilic PAH derivatives.

Instrumental Analysis (GC-MS/MS)[1][4]

Gas Chromatograph (Agilent 8890 or equivalent):

- Column: Agilent J&W Select PAH (30m × 0.25mm × 0.15µm). Note: Standard 5MS columns may fail to resolve 1-MeO-Chr from 2-MeO-Chr.
- Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
- Injection: 1 µL, Pulsed Splitless (30 psi for 1.5 min) @ 280°C.
- Oven Program:
 - 70°C (hold 1 min)
 - 20°C/min to 200°C
 - 5°C/min to 320°C (hold 5 min).

Mass Spectrometer (Triple Quadrupole):

- Source: Electron Impact (EI), 70 eV, 300°C.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).[1][2]

MRM Transition Table (1-Methoxychrysene)

The fragmentation logic relies on the stability of the aromatic ring system. The primary loss is the methyl group from the ether (-CH₃), followed by the loss of the carbonyl (-CO).

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Purpose
1-Methoxychrysen e	258.1	243.1	20	Quantifier (Loss of -CH ₃)
258.1	215.1	35	Qualifier (Loss of -CH ₃ + -CO)	
Chrysene-d12 (ISTD)	240.2	236.2	45	Internal Standard

Validation & Quality Control

To ensure Trustworthiness and Link Integrity, this method must be validated against EU Commission Regulation (EU) No 836/2011 performance criteria for PAHs.

Validation Metrics

- Linearity: $R^2 > 0.995$ over range 0.5 – 100 µg/kg.
- Recovery: 70% – 120% (corrected by ISTD).
- LOD (Limit of Detection): < 0.3 µg/kg (Signal-to-Noise > 3).
- LOQ (Limit of Quantification): < 0.9 µg/kg (Signal-to-Noise > 10).

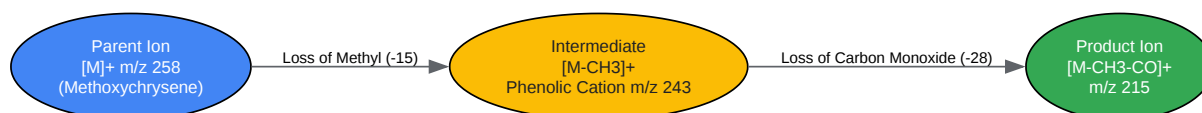
Troubleshooting Guide

- Issue: Low recovery of **1-Methoxychrysene**.
 - Cause: Analyte lost during dSPE cleanup (adsorbed by too much C18).
 - Fix: Reduce C18 mass or switch to Z-Sep+ (zirconia-based) which is more selective for phospholipids but retains planar PAHs less.
- Issue: Peak tailing.

- Cause: Active sites in the GC liner.
- Fix: Use Ultra-Inert single taper liners with wool.[3] Replace liner every 50 fatty sample injections.

Mechanistic Insight: Fragmentation Pathway

Understanding the fragmentation is crucial for confirming the identity of the peak.



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Figure 2: EI Fragmentation pathway for **1-Methoxychrysene** used for MRM transition selection.

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